REACTION_SMILES
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[Br:9][CH2:10][C:11](=[O:12])[O:13][CH2:14][CH3:15].[I:8].[O:1]1[CH2:2][CH2:3][C:4](=[O:7])[CH2:5][CH2:6]1.[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1.[S:16](=[O:17])(=[O:18])([OH:19])[OH:20].[Zn:26]>>[O:1]1[CH2:2][CH2:3][C:4]([OH:7])([CH2:10][C:11](=[O:12])[O:13][CH2:14][CH3:15])[CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCOCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Zn]
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Name
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Type
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product
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Smiles
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CCOC(=O)CC1(O)CCOCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |